molecular formula C16H14N2O3 B10812492 4-(4-(Dimethylamino)benzylidene)-2-(furan-2-yl)oxazol-5(4H)-one

4-(4-(Dimethylamino)benzylidene)-2-(furan-2-yl)oxazol-5(4H)-one

Cat. No.: B10812492
M. Wt: 282.29 g/mol
InChI Key: LOMXCPKWRVIZDN-RAXLEYEMSA-N
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Description

4-(4-(Dimethylamino)benzylidene)-2-(furan-2-yl)oxazol-5(4H)-one is an organic compound that belongs to the class of oxazoles. This compound is characterized by the presence of a dimethylamino group attached to a benzylidene moiety, which is further connected to a furan ring and an oxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Dimethylamino)benzylidene)-2-(furan-2-yl)oxazol-5(4H)-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-furylglyoxal in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Dimethylamino)benzylidene)-2-(furan-2-yl)oxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: The major products include carboxylic acids or ketones, depending on the extent of oxidation.

    Reduction: The major products are typically alcohols or amines.

    Substitution: The products vary based on the nucleophile used, resulting in substituted derivatives of the original compound.

Scientific Research Applications

4-(4-(Dimethylamino)benzylidene)-2-(furan-2-yl)oxazol-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-(Dimethylamino)benzylidene)-2-(furan-2-yl)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of the target compound.

    2-Furylglyoxal: Another precursor used in the synthesis.

    Oxazole Derivatives: Compounds with similar oxazole rings but different substituents.

Uniqueness

4-(4-(Dimethylamino)benzylidene)-2-(furan-2-yl)oxazol-5(4H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the dimethylamino group, benzylidene moiety, furan ring, and oxazole ring makes it a versatile compound for various applications.

Properties

IUPAC Name

(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-18(2)12-7-5-11(6-8-12)10-13-16(19)21-15(17-13)14-4-3-9-20-14/h3-10H,1-2H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMXCPKWRVIZDN-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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